molecular formula C8H5F4NO2 B1586770 Methyl 4-amino-2,3,5,6-tetrafluorobenzoate CAS No. 715-37-7

Methyl 4-amino-2,3,5,6-tetrafluorobenzoate

Cat. No.: B1586770
CAS No.: 715-37-7
M. Wt: 223.12 g/mol
InChI Key: QHJAHQQDVVZPLK-UHFFFAOYSA-N
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Description

Significance of Organofluorine Chemistry in Modern Research

Organofluorine chemistry, the study of carbon-fluorine bonds, has become a cornerstone of contemporary chemical research. nih.govrsc.org The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the C-F bond, impart remarkable characteristics to organic molecules. nih.gov These include enhanced metabolic stability, increased lipophilicity, and altered bioavailability, which are highly desirable in drug discovery. nih.govchemicalbook.com Consequently, a significant number of pharmaceuticals and agrochemicals owe their efficacy to the presence of fluorine. rsc.orgwikipedia.org Beyond the life sciences, fluorinated compounds are integral to the development of advanced materials like fluoropolymers, liquid crystals, and high-performance lubricants due to their thermal stability and unique surface properties. nih.gov

Overview of Fluoroarene Derivatization and its Impact

Fluoroarenes, or fluorinated aromatic compounds, are a particularly important class of organofluorine compounds. sigmaaldrich.com The derivatization of these molecules—the process of chemically modifying them to create new compounds—is a vibrant area of research. Methods for introducing fluorine into aromatic rings have evolved significantly, from classical approaches like the Balz-Schiemann reaction to modern catalytic methods. d-nb.info The presence of fluorine atoms on an aromatic ring significantly influences its reactivity. The strong electron-withdrawing nature of fluorine can deactivate the ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, a feature that chemists can exploit to build complex molecular architectures. sigmaaldrich.com This controlled reactivity makes fluoroarenes versatile building blocks in organic synthesis. wikipedia.org

Position of Methyl 4-amino-2,3,5,6-tetrafluorobenzoate within Highly Fluorinated Aromatic Systems

This compound is a highly fluorinated aromatic compound, placing it at the intersection of several key areas of chemical interest. As a tetrafluorinated aniline (B41778) derivative, it possesses both a nucleophilic amino group and an electron-deficient aromatic ring, making it a bifunctional reagent with diverse potential applications. The dense fluorination of the benzene (B151609) ring is expected to confer properties such as high thermal stability and unique electronic characteristics. Its structure suggests its utility as a precursor in the synthesis of more complex molecules, potentially for applications in medicinal chemistry, where its parent acid is used in peptide synthesis, and in materials science. nih.govsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-amino-2,3,5,6-tetrafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F4NO2/c1-15-8(14)2-3(9)5(11)7(13)6(12)4(2)10/h13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJAHQQDVVZPLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C(=C1F)F)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382094
Record name Methyl 4-amino-2,3,5,6-tetrafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

715-37-7
Record name Methyl 4-amino-2,3,5,6-tetrafluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving Methyl 4 Amino 2,3,5,6 Tetrafluorobenzoate Scaffolds

Transition-Metal Mediated C-F Bond Cleavage and Derivatization

The carbon-fluorine bond is the strongest single bond to carbon, making its selective cleavage a significant chemical challenge. digitellinc.comnih.gov Transition-metal catalysis offers powerful strategies to activate and functionalize these robust bonds, providing pathways for derivatization that are not accessible through traditional methods. rsc.org

Catalytic borylation represents a key method for converting C-F or C-H bonds into versatile C-B bonds, which can be used in a wide array of subsequent cross-coupling reactions. Several transition-metal systems have been developed for the borylation of fluoroarenes.

Iridium-Catalyzed C-H Borylation: Iridium catalysts are known to mediate the C-H borylation of arenes. nih.gov The regioselectivity is often governed by steric factors, which can be a challenge in polysubstituted rings. For fluoroarenes, directing groups can be used to control the position of borylation. For instance, a hydrosilyl group can direct Ir-catalyzed borylation to the ortho position. nih.gov

Cobalt-Catalyzed C-H Borylation: Cobalt-based catalysts, particularly those with PNP (bis(phosphino)pyridine) ligands, have shown remarkable ability to selectively borylate C-H bonds ortho to a fluorine atom. nih.govyoutube.com This selectivity arises from a mechanism involving a fast and reversible C-H oxidative addition, where the thermodynamic preference for the ortho-fluoro intermediate drives the reaction's regioselectivity. youtube.com

Nickel-Catalyzed C-F Borylation: As an alternative to C-H activation, nickel catalysts have been developed for the direct borylation of aryl fluorides via C-F bond cleavage. acs.org This method is advantageous as it directly functionalizes the C-F bond and has a broad substrate scope, including unactivated fluoroarenes.

Below is a table summarizing these catalytic approaches.

Catalytic SystemBond ActivatedRegioselectivityMechanistic FeatureReference
Ir/dtbpyC-HOrtho to directing group (e.g., hydrosilyl)Si-H oxidative addition followed by directed C-H activation nih.gov
Co/PNPC-HOrtho to fluorineFast, reversible C-H oxidative addition; thermodynamic control youtube.com
Ni/LigandC-FAt the site of the C-F bondC-F oxidative addition acs.org

Visible-light organophotoredox catalysis has emerged as a mild and powerful tool for activating strong chemical bonds. mdpi.comnih.gov While much work has focused on the cleavage of C(sp³)–F bonds, the principles can be extended to activate the C(sp²)–F bonds in polyfluorinated arenes. mdpi.comacs.org The mechanism typically involves a single-electron transfer (SET) process. An excited-state photocatalyst can reduce the fluoroaromatic substrate, generating a radical anion. acs.orgresearchgate.net This intermediate can then fragment, cleaving a C-F bond to release a fluoride (B91410) ion and produce an aryl radical. This highly reactive radical can then be trapped by a hydrogen atom source or participate in cross-coupling reactions, enabling hydrodefluorination or the formation of new C-C bonds. digitellinc.com The high reduction potential needed to break the strong C-F bond is a key challenge, but highly reducing organic photocatalysts are being developed to address this. digitellinc.comacs.org

Redox Transformations of Amino and Carboxylic Acid Functionalities

The amino and carboxylic acid ester functionalities on the methyl 4-amino-2,3,5,6-tetrafluorobenzoate ring can undergo various redox transformations, providing routes to diverse molecular structures.

The primary amino group is a versatile functional handle. It can be readily converted into a diazonium salt (Ar-N₂⁺) through treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). scirp.orgscirp.org These diazonium salts are highly valuable intermediates that can undergo a plethora of substitution reactions (Sandmeyer reactions) to introduce groups such as halides, cyano, or hydroxyl. The conversion of an amino group to a diazonium group is an oxidative process for the nitrogen atom.

Furthermore, the amino group can be directly oxidized under certain conditions. Pulse radiolysis studies of p-aminobenzoic acid have shown that it can be oxidized by hydroxyl radicals to form aminyl radical intermediates. researchgate.net These radical species can undergo further reactions, highlighting a non-diazonium pathway for functionalization.

The methyl ester of the carboxylic acid is generally stable under many reaction conditions. However, it can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄). Conversely, hydrolysis of the ester to the corresponding carboxylic acid, followed by oxidative decarboxylation, could offer another synthetic route, although this is less common for aromatic acids.

Investigating Intramolecular and Intermolecular Interactions in Reaction Pathways

The reaction pathways involving this compound are significantly governed by a complex interplay of intramolecular and intermolecular forces. The unique electronic architecture of the molecule, characterized by an electron-rich amino group and a highly electron-deficient tetrafluorinated aromatic ring, dictates its reactivity and the mechanisms of its transformations.

Intramolecular Influences on Reactivity

Intramolecular interactions within the this compound scaffold are dominated by the profound electron-withdrawing effect of the four fluorine atoms on the benzene (B151609) ring. This effect creates a highly electrophilic aromatic system. This electrophilicity is central to the reactivity of its precursors and derivatives.

For instance, studies on the closely related precursor, methyl 4-azido-2,3,5,6-tetrafluorobenzoate, demonstrate that the electron-deficient perfluoroaryl group renders the azide (B81097) moiety highly electrophilic. nsf.gov This intrinsic property facilitates reactions that are otherwise difficult with non-fluorinated analogues. The reaction kinetics of such precursors to form anilides show a strong dependence on the electronic nature of the substituents, a principle often quantified through Hammett analysis. nsf.gov This analysis supports a mechanism where the electron-deficient ring enhances the reaction rate, a direct consequence of intramolecular electronic delocalization. nsf.gov

Intermolecular Interactions in Mechanistic Pathways

Intermolecular interactions are crucial in directing the course of reactions involving the perfluoroaryl scaffold. These interactions include both covalent bond formation with reactants and non-covalent interactions with surrounding molecules, such as solvents or other reactants.

1,3-Dipolar Cycloadditions: Experimental and computational studies on the perfluoroaryl azide precursor reveal a propensity for undergoing rapid 1,3-dipolar cycloaddition reactions. For example, the reaction of methyl 4-azido-2,3,5,6-tetrafluorobenzoate with enamines, formed from aldehydes and amines, proceeds swiftly to form triazoline intermediates, which then rearrange into stable amidine products. The high reactivity is attributed to the electron-withdrawing nature of the perfluoroaryl group, which lowers the energy barrier for the cycloaddition. Computational analysis of the transition states in these cycloadditions highlights the significance of interaction energies, which encompass electrostatic interactions, charge transfer, and steric repulsions, in determining the reaction pathway.

Reactions with Nucleophiles: The electrophilic character of the fluorinated ring makes it susceptible to nucleophilic attack. This is a foundational aspect of its reaction mechanisms. In the synthesis of sulfonimidamides and sulfoximines, the photogenerated nitrene from methyl 4-azido-2,3,5,6-tetrafluorobenzoate readily reacts with nucleophilic sulfur compounds like dimethyl sulfoxide (B87167) (DMSO) and various sulfoxides. nih.govacs.org The efficiency and yield of these reactions are influenced by the nucleophilicity of the substrate.

In some cases, the formation of this compound is observed as a byproduct, particularly when the primary reaction pathway is less favorable. nih.govacs.org This suggests a competitive reaction pathway where the intermediate nitrene is reduced to the amine.

The table below summarizes the reaction of a key precursor, Methyl 4-azido-2,3,5,6-tetrafluorobenzoate, with various sulfoxides, illustrating the influence of the reaction partner on the product yield.

Reaction of Methyl 4-azido-2,3,5,6-tetrafluorobenzoate with Various Sulfoxides nih.govacs.org
ReactantProductYield (%)Reaction Time (h)
Dimethyl sulfoxide (DMSO)Methyl 4-((Dimethyl(oxo)-λ⁶-sulfaneylidene)amino)-2,3,5,6-tetrafluorobenzoate782
Racemic methyl phenyl sulfoxideMethyl 4-((methyl(oxo)(phenyl)-λ⁶-sulfaneylidene)amino)-2,3,5,6-tetrafluorobenzoate61-
Racemic phenylvinyl sulfoxideMethyl 2,3,5,6-tetrafluoro-4-((oxo(phenyl)(vinyl)-λ⁶-sulfaneylidene)amino)benzoate56-
Racemic methyl 2-phenylsulfinylacetateMethyl 4-((methoxycarbonylmethyl)(oxo)(phenyl)-λ⁶-sulfaneylidene)amino)-2,3,5,6-tetrafluorobenzoate47-
(R)-tert-butylsulfinamideMethyl (R)-4-((Amino(tert-butyl)(oxo)-λ⁶-sulfaneylidene)amino)-2,3,5,6-tetrafluorobenzoate656
(S)-tert-butylsulfinamideMethyl (S)-4-((Amino(tert-butyl)(oxo)-λ⁶-sulfaneylidene)amino)-2,3,5,6-tetrafluorobenzoate706

Non-Covalent Interactions: While direct studies on the non-covalent interactions of this compound are limited, analysis of structurally similar compounds provides insight. For instance, crystal structures of related fluorinated pyridines reveal significant intermolecular contacts such as N—H⋯O, C—H⋯F, and C—H⋯π interactions. evitachem.com It is highly probable that the amino group (N-H) and the ester group (C=O) in this compound participate in hydrogen bonding, influencing its crystal packing and its interaction with protic solvents or reactants. Furthermore, the fluorinated ring can engage in halogen bonding and π-stacking interactions, which can play a role in molecular recognition and the stabilization of transition states in various reaction pathways.

The reaction between perfluoroaryl azides and thioacids to form anilides further underscores the role of intermolecular forces. This transformation is efficient even in polar protic and aprotic media, including aqueous buffers, indicating that the pathway is robust and not easily disrupted by solvent interactions. nsf.gov

The table below details the synthesis of anilide derivatives from a related perfluoroaryl azide, highlighting the chemoselectivity of the reaction.

Synthesis of Anilides from 4-Azido-2,3,5,6-tetrafluorobenzonitrile and Thioacetic Acid nsf.gov
Reactant 1Reactant 2ProductYield (%)
4-Azido-2,3,5,6-tetrafluorobenzonitrileThioacetic acidN-(4-Cyano-2,3,5,6-tetrafluorophenyl)acetamide88

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a polyfluorinated aromatic ester like Methyl 4-amino-2,3,5,6-tetrafluorobenzoate, a combination of 1H, 13C, and 19F NMR is required for a complete structural assignment.

Proton (1H) NMR Spectroscopy

Proton NMR spectroscopy provides information on the hydrogen atoms within a molecule. For this compound, the 1H NMR spectrum would be expected to show signals corresponding to the methyl ester protons (-OCH3) and the amine protons (-NH2).

Methyl Protons (-OCH3): These would typically appear as a sharp singlet in a predictable region of the spectrum.

Amine Protons (-NH2): These protons would also produce a signal, which can sometimes be broad and its chemical shift can be highly dependent on the solvent, concentration, and temperature.

Due to the absence of protons on the aromatic ring, the spectrum would be relatively simple, with the primary information being the confirmation of the methyl ester and amino functional groups.

Carbon (13C) NMR Spectroscopy

Carbon-13 NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum would show resonances for:

The methyl carbon (-OCH3).

The carbonyl carbon (-C=O).

The four distinct aromatic carbons, each bonded to a fluorine atom (C-2, C-3, C-5, C-6).

The carbon bonded to the ester group (C-1).

The carbon bonded to the amino group (C-4).

A significant feature of the 13C NMR spectrum of this compound would be the carbon-fluorine (C-F) coupling. The signals for the fluorine-bearing carbons would be split into doublets or more complex multiplets due to coupling with the attached fluorine nucleus (1JCF) and more distant fluorine nuclei (nJCF). The magnitudes of these coupling constants provide valuable structural information. rsc.org

Fluorine (19F) NMR Spectroscopy for Structural Elucidation and Environmental Analysis

19F NMR is a highly sensitive technique and a cornerstone for the analysis of organofluorine compounds. nsf.gov The 19F nucleus has 100% natural abundance and a high gyromagnetic ratio, making it nearly as easy to observe as 1H. nsf.gov This technique is crucial not only for structural confirmation but also for monitoring fluorinated compounds in complex environments, such as in studies of their biotransformation or environmental fate. rsc.org

Due to the symmetry of this compound, the four fluorine atoms are chemically equivalent in pairs. One would expect to see two distinct signals in the 19F NMR spectrum, corresponding to the fluorines at the C-2/C-6 positions and the C-3/C-5 positions.

Chemical Shift Dispersion and Coupling Constants

A key advantage of 19F NMR is its large chemical shift range, which is significantly wider than for 1H NMR. nsf.gov This large dispersion means that even subtle differences in the electronic environment of fluorine nuclei lead to well-resolved signals, minimizing peak overlap, which is a common issue in the analysis of complex mixtures. nih.gov For fluorinated aromatic compounds, the chemical shifts are highly sensitive to the nature and position of other substituents on the ring. researchgate.net

Furthermore, spin-spin coupling between fluorine nuclei (nJFF) and between fluorine and other nuclei like 1H (nJHF) and 13C (nJCF) provides a wealth of structural data. rsc.orgnih.gov These coupling constants, which are often observed over several bonds, help to establish through-bond connectivity and spatial relationships within the molecule. nih.gov In polyfluorinated aromatic systems, the pattern and magnitude of 19F-19F coupling constants are characteristic of the substitution pattern. nih.gov

Isotopic Shift Analysis

Isotopic substitution can induce a small but measurable change in the NMR chemical shift of a nearby nucleus, an effect known as an isotope shift. In 19F NMR, the substitution of a 12C atom with its heavier 13C isotope can cause a detectable shift in the resonance frequency of a bonded fluorine atom. uni.lu This 13C-induced 19F isotopic shift is measurable up to four bonds away and its magnitude decreases with the number of separating bonds. uni.lu This effect can be observed in high-resolution spectra as small satellite peaks flanking the main 19F signal. Analyzing these shifts, often through 2D correlation experiments like 19F-13C HMBC, can help in assigning specific carbon and fluorine signals and verifying connectivity. uni.lu

19F-Centered NMR Approaches for Complex Mixtures

The favorable properties of the 19F nucleus make it an ideal "spy" for studying fluorinated molecules within complex mixtures, such as those from metabolic or environmental samples, without the need for tedious separation and purification. rsc.orgnih.gov A 19F-centered NMR approach utilizes a suite of 1D and 2D NMR experiments that start with the 19F nucleus to probe the rest of the molecule. uni.lusigmaaldrich.com

This methodology typically begins with a simple 1D 19F spectrum to identify the fluorine-containing components. uni.lu Subsequently, 2D heteronuclear correlation experiments like 19F-1H HETCOR and 19F-13C HMBC are used to link the fluorine signals to the proton and carbon skeletons of the molecules. uni.lu This approach leverages the high sensitivity and large chemical shift dispersion of 19F to resolve individual components in a mixture, enabling the structural elucidation of multiple fluorinated species simultaneously. rsc.orguni.lu This is particularly valuable for analyzing the degradation products of agrochemicals or pharmaceuticals in the environment.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. This information helps in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allow for the determination of the elemental formula of a molecule. For this compound, with a monoisotopic mass of 223.02563 Da, HRMS can confirm its composition (C₈H₅F₄NO₂). Predicted HRMS data indicates the expected m/z values for various adducts that can be formed in the mass spectrometer. uni.lu For instance, the protonated molecule, [M+H]⁺, would have a predicted m/z of 224.03291. uni.lu The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts uni.lu

Adduct Formula Adduct Type Predicted m/z Predicted Collision Cross Section (CCS) (Ų)
[M+H]⁺ Protonated 224.03291 138.3
[M+Na]⁺ Sodiated 246.01485 150.1
[M-H]⁻ Deprotonated 222.01835 137.8
[M+NH₄]⁺ Ammoniated 241.05945 157.0
[M+K]⁺ Potassiated 261.98879 147.3
[M+H-H₂O]⁺ Dehydrated 206.02289 129.6
[M+HCOO]⁻ Formate Adduct 268.02383 158.8

This data is predicted and serves as a theoretical guide for experimental analysis.

Tandem Mass Spectrometry (MS/MS) for Metabolite Identification

X-ray Crystallography for Absolute Configuration and Molecular Conformation

While specific crystallographic data for this compound (the 4-amino isomer) is not available in the surveyed literature, extensive data exists for its isomer, Methyl 2-amino-3,4,5,6-tetrafluorobenzoate . nih.gov The study of this isomer provides valuable insight into the structural characteristics of a tetrafluorinated aminobenzoate ester.

The crystal structure of Methyl 2-amino-3,4,5,6-tetrafluorobenzoate was determined to be monoclinic. nih.gov In the crystal, an intramolecular hydrogen bond is present between the amine (N-H) and the carbonyl oxygen (O=C). nih.gov Furthermore, intermolecular hydrogen bonds link the molecules into chains. nih.gov

Table 2: Crystal Data and Structure Refinement for Methyl 2-amino-3,4,5,6-tetrafluorobenzoate nih.gov

Parameter Value
Empirical formula C₈H₅F₄NO₂
Formula weight 223.13
Temperature 295 K
Wavelength 1.54184 Å
Crystal system Monoclinic
Space group P2₁/n
Unit cell dimensions a = 4.5246(2) Åb = 9.6484(4) Åc = 19.3133(9) Åβ = 91.324(4)°
Volume 842.90(6) ų
Z (molecules per unit cell) 4
Density (calculated) 1.758 Mg/m³
Absorption coefficient 1.66 mm⁻¹
Final R indices [I>2σ(I)] R₁ = 0.049, wR₂ = 0.140

Note: This data pertains to the isomer Methyl 2-amino-3,4,5,6-tetrafluorobenzoate and is presented for comparative and illustrative purposes.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a valuable tool for identifying the functional groups present in a compound. While an experimental IR spectrum for this compound is not provided in the searched literature, the expected characteristic absorption bands can be predicted based on its structure and data from similar compounds.

The key functional groups in this molecule are the amino group (NH₂), the ester group (C=O, C-O), and the fluorinated aromatic ring (C-F, C=C).

Table 3: Predicted Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹)
Amine (N-H) Symmetric and Asymmetric Stretching 3300-3500
Amine (N-H) Scissoring 1590-1650
Ester Carbonyl (C=O) Stretching 1730-1750
Aromatic Ring (C=C) Stretching 1450-1600
Ester (C-O) Stretching 1100-1300

The N-H stretching vibrations would appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C=O stretch of the ester is a strong, sharp peak typically found around 1730-1750 cm⁻¹. The presence of multiple strong C-F stretching bands in the fingerprint region (below 1500 cm⁻¹) would be a key indicator of the extensive fluorination of the aromatic ring. Studies on related fluorinated aminobenzoic acids confirm the presence of these characteristic bands. nih.govnih.gov

Applications in Medicinal Chemistry and Biological Sciences

Role as Pharmaceutical Intermediates

The chemical versatility of Methyl 4-amino-2,3,5,6-tetrafluorobenzoate, with its reactive amino and ester functional groups, allows for its use as a scaffold in the construction of a variety of pharmaceutical agents.

While direct synthesis of commercial antiviral drugs from this compound is not extensively documented in readily available literature, its structural motifs are found in compounds with antiviral potential. For instance, fluorinated pyrimidines and their analogues are a well-established class of antiviral agents. The tetrafluorinated aniline (B41778) moiety can serve as a precursor for building complex heterocyclic systems that are crucial for antiviral activity. Research into novel Zika virus inhibitors has focused on 4-amino-benzonitrile derivatives, highlighting the importance of the aminobenzonitrile scaffold in antiviral drug design. google.com The development of novel derivatives of 4-amino-3-(2-furyl)-5-mercapto-1,2,4-triazole has also been explored for their potential as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.netmdpi.com

The corresponding carboxylic acid, 4-Amino-2,3,5,6-tetrafluorobenzoic acid, has been utilized as a key intermediate in the synthesis of novel anticancer agents. It serves as a building block in the creation of targeted therapies, including prodrugs for antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT). researchgate.net In one documented synthesis, 4-amino-2,3,5,6-tetrafluorobenzoic acid was a starting material for a tetrafluorinated analogue of a quinazoline (B50416) antifolate, a class of compounds investigated for their anticancer properties. researchgate.net Furthermore, a Chinese patent describes the use of 4-amino-2,3,5,6-tetrafluorobenzoic acid in the preparation of a mitomycin C prodrug, indicating its role in developing targeted cancer therapies. google.com The general class of aniline derivatives is recognized as a "structural alert" in drug design due to potential metabolic issues, but their prevalence in approved drugs underscores their therapeutic importance when carefully designed. nih.gov

Antimicrobial Efficacy and Structure-Activity Relationships

The introduction of fluorine atoms into antimicrobial compounds is a known strategy to enhance their efficacy.

While specific studies on the antibacterial activity of simple derivatives of this compound are not abundant, research on related fluorinated compounds provides insights into their potential. For example, derivatives of the structurally similar 4-amino-2,3,5,6-tetrafluoropyridine (B155154) have demonstrated mild to moderate antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. evitachem.com The antibacterial activity of these compounds is thought to stem from their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways. evitachem.com Studies on trifluoro-anilines have shown their effectiveness against Vibrio species, suggesting the potential of fluorinated anilines as a class of antibacterial agents. Research on 2-acetylphenyl 2,3,4,5-tetrafluorobenzoate derivatives also indicates that tetrafluorinated benzoate (B1203000) structures can serve as a basis for developing new antibacterial agents. nih.gov

Derivatives of 4-amino-2,3,5,6-tetrafluorobenzoic acid have been investigated for their antimicrobial properties, with modifications to the fluorinated benzene (B151609) ring enhancing their effectiveness against various pathogens. The antifungal properties of 4-amino-2,3,5,6-tetrafluoropyridine derivatives against Candida albicans have been noted, with the proposed mechanism involving the inhibition of fungal cell growth or reproduction. evitachem.com The general class of benzoic acid derivatives has also been explored for antifungal activity. mdpi.com Furthermore, the synthesis of novel fluorinated chalcones has led to compounds with significant antifungal activity, demonstrating the utility of fluorine in the development of new antifungal agents. researchgate.net

Modulating Biochemical Pathways and Enzyme Interactions

The highly electronegative fluorine atoms in this compound can influence its binding to biological targets, making it and its derivatives interesting candidates for enzyme inhibition studies. A patent for dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors lists this compound, suggesting its potential as an enzyme inhibitor for the treatment of diseases like rheumatoid arthritis and multiple sclerosis. google.com The parent compound, 4-Amino-2,3,5,6-tetrafluorobenzoic acid, is known to interact with various molecular targets, where its amino and fluorine groups can enhance binding affinity and specificity to enzymes and receptors. This interaction can modulate biochemical pathways by inhibiting or activating specific enzymes. The development of kinase inhibitors often involves aniline-based scaffolds, and while direct use of the target compound is not explicitly detailed, the structural features of polyfluorinated anilines are of interest in this area of research.

Enzyme Inhibition Studies (e.g., Hexokinase)

Currently, there is no publicly available research data specifically detailing the investigation of this compound or its parent acid, 4-amino-2,3,5,6-tetrafluorobenzoic acid, as inhibitors of the enzyme hexokinase.

Molecular Recognition and Binding Affinity

The highly fluorinated aromatic structure of 4-amino-2,3,5,6-tetrafluorobenzoic acid has led to its use in studies of molecular recognition, particularly in the formation of co-crystals and its inclusion in ligand binding assays.

Research has explored the formation of co-crystals between 4-amino-2,3,5,6-tetrafluorobenzoic acid and crown ethers, such as 18-crown-6. bishopmoorecollege.ac.innu.edu.kz Crown ethers are known for their ability to selectively encapsulate guest molecules based on size, shape, and intermolecular interactions. bishopmoorecollege.ac.in The study of these co-crystals helps in understanding the non-covalent interactions, such as hydrogen bonding and π-π stacking, that govern molecular recognition. nu.edu.kz The specific conformation and binding efficiency within the crown ether's cavity are influenced by the structural and electronic properties of the guest molecule. bishopmoorecollege.ac.in

In the context of drug discovery, 4-amino-2,3,5,6-tetrafluorobenzoic acid has been listed as a chemical component in patents related to therapeutic peptides and biospecific ligand binding methods. google.comgoogle.com For instance, it has been included in documentation for peptides designed to bind to the tau protein, which is implicated in neurodegenerative diseases. google.com It has also been mentioned in patents for methods involving the determination of binding capacity in ligand-receptor interactions. google.com

Bioisosteric Replacements in Drug Design

While direct studies on the use of this compound as a bioisostere are not extensively documented, its derivatives have been explored in this context. Bioisosterism is a key strategy in medicinal chemistry where a functional group is replaced by another with similar physical and chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.

Derivatives of this compound, such as sulfonimidamides (SIAs) and sulfoximines (SOIs), have been synthesized and are noted for their potential as bioisosteres of other functional groups in biologically active compounds. nih.gov The synthesis of these derivatives often proceeds through a perfluoroaryl azide (B81097) intermediate, which is then reacted to form the desired SIA or SOI. nih.gov The resulting compounds possess unique stereoelectronic properties conferred by the tetrafluorinated phenyl ring, making them of interest for modifying parent drug structures.

Bioconjugation and Photoaffinity Labeling Applications

The perfluorinated aromatic ring in this compound makes it a valuable precursor for creating reagents used in bioconjugation and photoaffinity labeling. These techniques are crucial for studying biomolecular interactions and for the development of targeted therapeutics.

Perfluoroaryl azides (PFAAs), which can be synthesized from 4-amino-2,3,5,6-tetrafluorobenzoic acid and its esters, are well-established photoaffinity labeling agents. nih.govotago.ac.nz Upon exposure to UV light, these PFAAs generate highly reactive nitrene intermediates that can form covalent bonds with nearby molecules, including amino acid residues in proteins. nih.govacs.org This property is harnessed to map binding sites and identify molecular targets.

For example, this compound can be converted to its corresponding azide, Methyl 4-azido-2,3,5,6-tetrafluorobenzoate. This PFAA can then be used to synthesize various derivatives, such as sulfoximines, through photopromoted reactions. nih.gov During these reactions, this compound is sometimes observed as a byproduct due to the reduction of the azide. nih.govacs.org

Furthermore, derivatives of 4-amino-2,3,5,6-tetrafluorobenzoic acid have been synthesized for surface immobilization, a key aspect of bioconjugation for creating biosensors and other diagnostic tools. One such derivative is 11-mercaptoundecyl 4-amino-2,3,5,6-tetrafluorobenzoate, which possesses a thiol group for attachment to gold surfaces. nih.gov This demonstrates the utility of the tetrafluorinated core in creating bifunctional linkers for conjugating biomolecules to solid supports.

High-Throughput Screening Methodologies (e.g., FABS, FAXS)

There is no information available in the public domain regarding the specific use of this compound in high-throughput screening (HTS) methodologies such as Fluorophore-Assisted Binding Scans (FABS) or Fluorescence-Activated Cell Sorting (FAXS).

Applications in Materials Science and Industrial Chemistry

Raw Material for Advanced Fluorinated Polymers and Functional Materials

Methyl 4-amino-2,3,5,6-tetrafluorobenzoate serves as a key intermediate and raw material in the development of specialized fluorinated polymers and materials. The presence of both an amino (-NH₂) and a methyl ester (-COOCH₃) group allows it to undergo various polymerization and modification reactions, while the tetrafluorinated phenyl ring imparts desirable properties such as thermal stability, chemical resistance, and unique electronic characteristics to the resulting materials.

The compound is synthesized from its parent, 4-Amino-2,3,5,6-tetrafluorobenzoic acid, through an esterification reaction with methanol (B129727). This process converts the carboxylic acid into its methyl ester, a common strategy to create a monomer suitable for specific polymerization pathways. The parent acid is recognized as a valuable intermediate for synthesizing specialized compounds and materials due to the distinct reactivity conferred by its multiple fluorine atoms and amino group. The resulting ester, this compound, carries these features forward, making it a versatile precursor for a range of functional materials.

The high degree of fluorination is critical, as it can lead to materials with low surface energy, high hydrophobicity, and enhanced stability, which are sought after in high-performance applications.

Table 1: Synthesis Reaction of this compound

Reactant Reagent Product Typical Yield
4-Amino-2,3,5,6-tetrafluorobenzoic acid Methanol (CH₃OH) / H₂SO₄ This compound ~95%

This interactive table summarizes the esterification process. Data derived from .

While fluoropolymers are known for their exceptional durability, this also makes them difficult to recycle, often requiring energy-intensive processes like high-temperature pyrolysis. researchgate.netrsc.org The development of inherently recyclable fluoropolymers, for instance, by incorporating cleavable linkages into the polymer backbone, is a key area of modern materials science. However, based on a review of available scientific and technical literature, the specific use of this compound as a precursor for creating recyclable fluoropolymers is not documented. General recycling methods for fluoropolymers focus on processing existing polymer waste rather than designing new, easily recyclable ones from specific monomers like the subject compound. alfa-chemistry.compro-kunststoff.de

Catalysis and Photochemistry

The application of this compound in the fields of catalysis and photochemistry is highly specialized. In theory, its fluorinated aromatic structure could influence electronic properties relevant to these areas. However, specific applications are not widely reported in the available literature.

There is no information in the reviewed literature to suggest that this compound is used as a promoter for metallocene-catalyzed polymerization.

The role of this compound as a catalyst in cationic polymerization is not described in the available scientific literature.

There is no evidence in the reviewed literature to indicate that this compound is utilized as a photoacid generator in applications such as photolithography.

A review of the literature does not show any documented use of this compound in the formulation of light-sensitive photographic materials.

Surface Modification and Functionalization (e.g., C60, Polymer Surfaces)

The unique electronic and structural properties of this compound, specifically the presence of a nucleophilic amino group and an electron-deficient fluorinated aromatic ring, make it a compound of interest for the surface modification and functionalization of advanced materials like C60 fullerenes and various polymers. These modifications can impart new chemical, physical, or biological functionalities to the material surfaces.

Functionalization of C60 Fullerenes

The covalent functionalization of fullerene C60 is a critical step for its application in materials science and biomedicine, as it allows for the tuning of its solubility and electronic properties. The amino group on this compound provides a reactive site for the direct covalent attachment to the C60 cage.

Research has shown that aromatic amines can undergo nucleophilic addition to the electron-deficient double bonds of the C60 molecule. researchgate.net This reaction is typically carried out under thermal conditions. In a hypothetical reaction, the amino group of this compound could add to a researchgate.netresearchgate.net double bond of the C60 core, leading to the formation of an aziridinofullerene or other addition products. The resulting C60 derivative would be functionalized with the tetrafluorobenzoyl group, which could influence the electronic properties of the fullerene and provide a site for further chemical transformations via the methyl ester.

Polymer Surface Modification

The modification of polymer surfaces is crucial for a wide range of applications, including biocompatible materials, sensors, and microelectronics. This compound can be envisioned as a versatile agent in polymer surface chemistry through two primary strategies: "grafting to" a pre-existing polymer and "grafting from" a surface by incorporating it into a polymer chain.

In the "grafting to" approach, the amino group of the compound can be reacted with a polymer chain that has been pre-functionalized with reactive groups. A prominent example is the use of polymers containing pentafluorophenyl (PFP) esters. rsc.org These activated esters are highly susceptible to aminolysis. Therefore, a polymer surface bearing PFP acrylate (B77674) units could be readily modified by immersion in a solution of this compound, leading to the covalent attachment of the fluorinated moiety via a stable amide bond. This would create a highly fluorinated surface, which could exhibit properties such as hydrophobicity, oleophobicity, and low surface energy.

Alternatively, the compound itself can be used as a monomer or a precursor to a monomer for the synthesis of functional polymers. The amino group or the ester group (after conversion to a more reactive functional group like a carboxylic acid or alcohol) could be used for polymerization. The resulting fluorinated polymer could then be used to coat surfaces. The tetrafluorinated aromatic ring imparts specific properties to the polymer, and by extension, to the modified surface.

The table below summarizes the potential strategies for surface modification using this compound.

Material Modification Strategy Key Functional Group of Compound Reactant on Surface/Co-reactant Potential Outcome
C60 Fullerene Direct Covalent AdditionAmino GroupC60 FullereneFunctionalized fullerene with altered electronic properties and solubility.
Polymer Surface "Grafting To"Amino GroupPolymer with activated esters (e.g., Pentafluorophenyl acrylate)Highly fluorinated, low-energy polymer surface.
Polymer Surface "Grafting From" / CoatingAmino or Ester Group (as part of a monomer)Other monomersCreation of a functional polymer for surface coating with specific properties.

It is important to note that while the chemical principles underlying these applications are well-established with similar compounds, specific research detailing the use of this compound for these exact purposes is not extensively documented in publicly available literature. The described applications are therefore based on the known reactivity of its constituent functional groups.

Environmental Behavior and Fate Studies

Environmental Occurrence and Distribution

There is no available data to suggest that Methyl 4-amino-2,3,5,6-tetrafluorobenzoate is a known environmental contaminant. Monitoring studies that would detect its presence in various environmental compartments such as soil, water, or air have not been documented in the accessible scientific literature. Its existence in the environment would likely be linked to its use in specific industrial applications or as an intermediate in chemical synthesis. researchgate.netresearchgate.net

Degradation Pathways and Metabolite Formation

Specific degradation pathways for this compound, including the formation of metabolites, have not been elucidated.

Detailed studies on the abiotic (non-biological) and biotic (biological) transformations of this compound are absent from current scientific literature. The highly fluorinated nature of the benzene (B151609) ring suggests that the compound may be resistant to degradation. Fluorine-carbon bonds are exceptionally strong and stable, often rendering aromatic compounds less susceptible to microbial attack or hydrolysis. While general principles of environmental chemistry suggest that amino and ester functional groups could be sites for transformation, no specific research confirms this for this particular compound.

The persistence of this compound in soil, water, and air has not been experimentally determined. The stability of the tetrafluorinated aromatic ring could contribute to its persistence in the environment. However, without specific studies, any statements on its half-life in different environmental matrices would be speculative.

Transport Mechanisms and Long-Range Potential

Information regarding the transport mechanisms and long-range environmental potential of this compound is not available. Key physical and chemical properties that would inform such an assessment, such as its vapor pressure, water solubility, and octanol-water partition coefficient (Kow), are not well-documented in an environmental context.

Bioaccumulation and Food Chain Dynamics

There are no studies available that investigate the bioaccumulation potential or food chain dynamics of this compound. Research into its uptake, metabolism, and excretion in organisms is required to understand its potential to magnify in biological systems.

Analytical Challenges in Environmental Monitoring of Fluorinated Organics

The environmental monitoring of fluorinated organic compounds, such as this compound, presents a formidable task for analytical chemists. These challenges stem from the diverse and complex environmental matrices in which these compounds are found, their presence at trace concentrations, and the sheer number of different fluorinated substances. confex.combattelle.org Accurate detection and quantification are crucial for assessing environmental contamination, understanding exposure pathways, and ensuring the efficacy of remediation efforts. organomation.comoup.com Key analytical hurdles include matrix interferences, complexities in sample preparation, the need for isomer-specific analysis, the scarcity of reference standards for a vast number of compounds, and the development of methods to measure the total organic fluorine content.

Matrix Effects in Chromatographic Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary technique for the analysis of fluorinated compounds. chromatographyonline.comwaters.com However, its effectiveness can be significantly hampered by matrix effects, where co-extracted components from the sample interfere with the ionization of the target analyte. researchgate.netrestek.com

During electrospray ionization (ESI), which is common in LC-MS/MS, non-volatile components co-eluting with the target analyte can affect the efficiency of ion formation in the MS source. restek.comchromatographyonline.com This phenomenon can lead to either signal suppression (a decrease in analytical response) or signal enhancement (an increase in response), resulting in inaccurate quantification. researchgate.netrestek.com For example, in the analysis of perfluorinated acids (PFAs) in sewage, some compounds suffer from ionization suppression while others experience enhancement. nih.gov Similarly, the analysis of endocrine-disrupting chemicals in wastewater has shown that matrix effects can range from soft signal enhancement to severe signal suppression. mdpi.com The complexity of the sample matrix, such as in landfill leachate, which contains numerous organic and inorganic compounds, makes it particularly prone to these effects. researchgate.net

Several strategies are employed to overcome or compensate for matrix effects. The most effective approaches involve optimizing sample preparation to remove interfering components and improving chromatographic separation to resolve analytes from matrix interferences. chromatographyonline.com The use of isotopically labeled internal standards is a widespread technique for correcting matrix effects, as these standards behave similarly to the target analytes during extraction and ionization. researchgate.netepa.gov Another approach is the standard addition method, where the sample is spiked with known concentrations of the analyte, which can be effective even with variable sample matrices but is more time-consuming. chromatographyonline.com For complex samples, cleanup procedures using materials like graphitized carbon are often necessary to remove interfering organic compounds before analysis. nelac-institute.org

Complexities in Sample Preparation and Extraction

Proper sample preparation is a critical and often labor-intensive step for the reliable analysis of fluorinated compounds, which are frequently present at very low concentrations in intricate matrices like water, soil, and biological tissues. confex.comorganomation.com

Different sample types require distinct preparation and extraction techniques. organomation.com Solid-phase extraction (SPE) is a common method for extracting and concentrating fluorinated compounds from aqueous samples, including drinking water, groundwater, and surface water. chromatographyonline.comsepscience.com For solid samples such as soil, sediment, and biosolids, solvent extraction is typically required, often followed by SPE cleanup. organomation.comepa.gov The goal is to isolate the target analytes from the matrix, concentrate them to levels suitable for detection, and minimize contamination. organomation.com For instance, EPA Method 1633 provides procedures for a wide range of matrices, including water, soil, biosolids, and tissue, generally involving SPE for aqueous samples and solvent extraction for solids. chromatographyonline.comepa.gov

Achieving consistent and high analyte recovery is a significant challenge. The efficiency of extraction can be influenced by the specific compound, the matrix, and the method used. Studies have shown that analyte recoveries can vary; for example, a method for detecting PFAS in drinking water achieved surrogate recoveries of 84–113%. chromatographyonline.com In another study comparing automated and manual SPE extractions for 40 PFAS analytes, recoveries were generally within the 70% to 130% range, though some compounds showed variability. youtube.com Short-chain compounds can be particularly challenging, with some studies noting reduced recoveries after certain rinsing steps during SPE. nelac-institute.org

Contamination is a pervasive issue due to the widespread use of fluorinated polymers in laboratory equipment, sampling containers, and other materials. battelle.orgorganomation.com Strict protocols are essential to minimize cross-contamination, including using PFAS-free labware and reagents and meticulously testing for background contamination. battelle.org

Table 1: Comparison of Manual vs. Automated Solid Phase Extraction (SPE) Performance for PFAS Analysis (Draft EPA Method 1633) This table presents a summary of recovery data for low-level lab spikes comparing manual SPE with an automated SPE system (SPE-03). The data highlights the performance and variability for 40 different PFAS analytes.

Click to view data
Analytic Approach Analyte Count Concentration Range (ppt) Recovery Range (%) Key Observations Source(s)
Manual SPE 40 0.2 - 5 61 - 224 Wider recovery range observed, with a notably high recovery for 6:2 FTS, potentially due to random contamination at low levels. youtube.com
Automated SPE (SPE-03) 40 0.2 - 5 77 - 154 Tighter recovery range compared to manual extraction, demonstrating good performance across all analytes. youtube.com

Isomer-Specific Quantification

Many fluorinated compounds, including prominent substances like PFOA and PFOS, exist as a mixture of linear and branched isomers. These isomers can have different physical, chemical, and toxicological properties, making their separate quantification important for accurate risk assessment and source tracking. researchgate.netnih.govacs.org

Different manufacturing processes yield distinct isomer profiles. Electrochemical fluorination (ECF), a major production method until 2002, produces a mixture of linear (~70%) and branched (~30%) isomers. acs.orgnih.gov In contrast, telomerization, the predominant current method, results in almost exclusively linear isomers. nih.gov Analyzing the isomer ratio in environmental samples can therefore help distinguish between historical and current sources of contamination. nih.govcityu.edu.hk Furthermore, studies suggest that branched isomers may be more reactive and less sorptive than their linear counterparts, affecting their environmental fate and transport. acs.org

Despite its importance, isomer-specific analysis is challenging. Most routine quantitative methods have historically eluted and quantified all isomers as a single peak. researchgate.net Achieving chromatographic separation of the various branched and linear isomers requires specialized analytical columns and methods. nih.gov While progress has been made, a comprehensive and rapid method capable of separating all major isomers while removing interferences is still needed for routine laboratory adoption. nih.gov The lack of commercially available, purified analytical standards for individual branched isomers further complicates accurate quantification. nih.gov

Scarcity of Analytical Standards and Non-Targeted Screening

The universe of fluorinated organic compounds is vast, with thousands of substances suspected to exist in the environment. nih.gov However, a significant analytical challenge is that certified reference standards are commercially available for only a small fraction of these compounds. nih.govzeptometrix.com

Targeted analytical methods, such as LC-MS/MS, are limited to quantifying compounds for which standards are available. nih.govnelac-institute.org This leaves a substantial analytical gap, as a large portion of the total organofluorine content in a sample may consist of unknown or "emerging" PFAS and their transformation products, which go undetected by these methods. nih.govtandfonline.com Effective regulation and risk assessment require the ability to identify and quantify these uncharacterized substances. zeptometrix.comnih.gov

To address the issue of unknown compounds, non-targeted analysis (NTA) using high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, has become an essential tool. nih.govepa.gov NTA allows for the detection and identification of compounds in a sample with minimal prior knowledge. nih.gov The workflow involves screening all detected mass signals against databases of suspected PFAS compounds and using the high mass accuracy of HRMS to predict chemical formulas. nih.govyoutube.com While NTA provides critical insights into overlooked contaminants, confirming the identity of a newly discovered compound still ideally requires comparison with a synthesized reference standard. nih.govnih.gov

Sum Parameter Analysis: Total Organic Fluorine (TOF)

To get a more complete picture of fluorine contamination beyond what targeted analysis can provide, sum parameter methods have been developed. These methods aim to measure the total amount of fluorine bound to organic compounds, providing a proxy for the "total PFAS" burden. montrose-env.comresearchgate.net

Combustion Ion Chromatography (CIC) is the principal technique for measuring sum parameters. nih.govnih.gov This involves a sample preparation step to isolate the organic fluorine fraction, followed by high-temperature combustion to convert all organic fluorine into hydrogen fluoride (B91410) (HF), which is then quantified by ion chromatography. nih.gov Two common approaches are:

Adsorbable Organic Fluorine (AOF): Aqueous samples are passed through granular activated carbon (GAC), which adsorbs the organic compounds. The carbon is then rinsed to remove inorganic fluoride before being combusted. epa.goventhalpy.com This method forms the basis of USEPA Draft Method 1621. enthalpy.comshimadzu.com

Extractable Organic Fluorine (EOF): This method uses solid-phase extraction (SPE) or solvent extraction to isolate organofluorine compounds from the sample. The resulting extract is then combusted. montrose-env.comchemours.com

Sum parameter methods are powerful screening tools that can reveal the presence of fluorinated compounds missed by targeted analysis. nih.gov Studies have shown that the sum of individually measured PFAS often accounts for only a small fraction of the total organic fluorine measured by CIC, highlighting a large quantity of unknown organofluorines. nih.govtandfonline.comnih.gov However, these methods have limitations. For AOF, not all compounds adsorb efficiently to the carbon, particularly some short-chain and very long-chain PFAS. montrose-env.com For EOF, the extraction efficiency varies depending on the compound and solvent used. chemours.comnih.gov Therefore, while AOF and EOF provide a more comprehensive assessment of contamination, they may not capture 100% of the organic fluorine present and are considered valuable but imperfect proxies for "total PFAS". montrose-env.comnih.gov

Table 2: Overview of Analytical Methods for Fluorinated Organic Compounds This table summarizes and compares the primary analytical techniques used in the environmental monitoring of fluorinated organics, outlining their applications, strengths, and key limitations.

Click to view data
Method Principle Application Strengths Limitations Source(s)
LC-MS/MS (Targeted) Liquid Chromatography separation followed by Tandem Mass Spectrometry. Quantification of known, specific PFAS compounds. High sensitivity and specificity; well-established methods (e.g., EPA 537.1, 1633). Limited to analytes with available standards; susceptible to matrix effects; misses unknown compounds. chromatographyonline.comwaters.comnih.gov
LC-HRMS (Non-Targeted) Liquid Chromatography separation followed by High-Resolution Mass Spectrometry (e.g., Q-TOF, Orbitrap). Discovery and identification of "unknown" or emerging PFAS. Can detect thousands of compounds without standards; provides high mass accuracy for formula prediction. Semi-quantitative without standards; complex data analysis; confirmation requires reference material. nih.govnih.govepa.gov
Combustion Ion Chromatography (CIC) - AOF/EOF Adsorption or extraction of organofluorines, followed by combustion and ion chromatography. Sum parameter measurement (proxy for "Total Organic Fluorine"). Provides a broader measure of contamination than targeted methods; useful screening tool. Does not identify individual compounds; recovery/adsorption can be incomplete for certain PFAS. nih.govmontrose-env.comnih.govepa.gov
Isomer-Specific Analysis Specialized chromatography to separate structural isomers. Source tracking; accurate risk assessment based on isomer-specific properties. Provides more detailed information on contamination sources and potential toxicity. Analytically complex; requires specific columns; lack of standards for all branched isomers. researchgate.netnih.govacs.org

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Mechanistic Insights

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, vibrational frequencies, and reaction mechanisms.

While direct DFT studies on Methyl 4-amino-2,3,5,6-tetrafluorobenzoate are sparse, computational investigations have been performed on its chemical precursors, such as perfluoroaryl azides (PFAAs), to understand their reactivity. For instance, studies on the azide-aldehyde-amine cycloaddition reaction, where Methyl 4-azido-2,3,5,6-tetrafluorobenzoate serves as a model azide (B81097), have utilized computational methods to elucidate the reaction pathway. These investigations revealed a rapid azide-enamine cycloaddition to form triazoline intermediates, which then spontaneously rearrange.

In other synthetic routes, this compound is noted as a byproduct, particularly during the formation of sulfonimidamides from the corresponding azide. The formation of this aniline (B41778) derivative occurs in reactions involving photogenerated perfluoroaryl nitrenes. acs.orgnih.gov DFT calculations in such contexts are crucial for understanding the kinetics and thermodynamics of competing reaction pathways, explaining why the reduction of the azide to an amine competes with the desired nitrene insertion or addition reactions. nih.gov

Table 1: Application of DFT in Analyzing Related Perfluoroaryl Compound Reactions

Computational MethodSystem StudiedInsights Gained
DFTPerfluoroaryl Azide (PFAA) CycloadditionUncovered a fast azide-enamine cycloaddition and spontaneous rearrangement.
DFTPhotogeneration of Perfluoroaryl NitrenesHelps explain the kinetics and side-product formation (e.g., anilines). nih.gov

This table illustrates the types of insights gained from DFT calculations on precursors and related reactions, as direct studies on this compound are not detailed in the provided sources.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict how a small molecule (ligand) binds to a macromolecular target, such as a protein, and to study the stability and conformational changes of the resulting complex.

This compound is listed as a chemical compound in patents concerning inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine (B1678525) biosynthesis and a target for immunosuppressive and anti-inflammatory drugs. google.comgoogle.com This context suggests its potential utility as a scaffold or intermediate in the design of biologically active molecules. Molecular docking studies for a series of potential inhibitors would typically be used to predict their binding affinity and orientation within the enzyme's active site.

Although specific docking scores or interaction patterns for this compound are not provided in the available literature, such a study would analyze factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein.

Table 2: Principles of Molecular Docking for Enzyme Inhibitors

ParameterDescriptionRelevance to Drug Design
Binding Affinity A calculated score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction.Lower binding energy generally suggests a more potent inhibitor.
Binding Pose The predicted orientation and conformation of the ligand within the protein's binding site.Identifies key interactions (e.g., hydrogen bonds) that are crucial for activity.
Key Residues Specific amino acids in the active site that form critical interactions with the ligand.Guides structural modifications of the ligand to improve potency and selectivity.

This table describes the general principles and outcomes of molecular docking studies, as specific data for this compound was not available in the search results.

Prediction of Spectroscopic Parameters (e.g., ¹⁹F NMR Chemical Shifts)

The prediction of spectroscopic parameters using computational methods is a valuable tool for structure elucidation and verification. For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly important due to their wide chemical shift range and sensitivity to the local electronic environment.

Quantum chemical methods, often based on DFT, are employed to calculate NMR shielding tensors, which are then converted to chemical shifts relative to a standard. The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. acs.orgnih.gov

While studies specifically detailing the prediction of ¹⁹F NMR chemical shifts for this compound were not found, research on related compounds highlights the methodology. For derivatives of this compound, such as sulfonimidamides, full characterization is routinely performed using ¹H, ¹³C, and ¹⁹F NMR spectroscopy. acs.orgnih.gov The synthesis of these derivatives often involves the precursor Methyl 4-azido-2,3,5,6-tetrafluorobenzoate, with this compound sometimes forming as a byproduct. acs.orgnih.gov Computational prediction would be a key step in confirming the structure of such products and assigning the signals in complex spectra.

Table 3: Factors Affecting Accuracy of ¹⁹F NMR Chemical Shift Prediction

FactorDescriptionImpact on Accuracy
Level of Theory The quantum mechanical approximation used (e.g., HF, MP2, DFT functionals like B3LYP).Higher levels of theory are more computationally expensive but often more accurate.
Basis Set The set of mathematical functions used to represent the electronic wave function (e.g., 6-31G*, cc-pVTZ).Larger basis sets provide more flexibility and generally improve accuracy.
Solvent Modeling Implicit (continuum models) or explicit (including solvent molecules) treatment of the solvent.Crucial for accurate predictions as experimental spectra are typically run in solution.
Conformational Sampling Accounting for different low-energy conformations of the molecule, as the observed spectrum is an average.Important for flexible molecules where multiple conformers contribute to the signal.

This table outlines the general computational considerations for predicting ¹⁹F NMR chemical shifts, as a specific predictive study for this compound is not available.

Structure–Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying parts of a molecule, researchers can identify key chemical features (pharmacophores) responsible for its effects.

This compound can be considered a chemical fragment or building block for the synthesis of more complex molecules. Its inclusion in patents for enzyme inhibitors suggests its potential role in SAR exploration. google.comgoogle.com For example, the tetrafluorinated phenyl ring offers a unique electronic and steric profile. The fluorine atoms can modulate properties like lipophilicity and metabolic stability, and they may engage in specific interactions (e.g., halogen bonding) with a biological target. The amino group provides a key vector for further chemical modification.

In a typical SAR study involving this fragment, chemists might synthesize a library of analogues where:

The amino group is acylated, alkylated, or used to form amides with various partners.

The methyl ester is hydrolyzed to the carboxylic acid or converted to other functional groups.

The biological activity of each new analogue would be tested to build a model of the SAR. While the compound is mentioned in the context of SAR for other chemical series, specific SAR data originating from this compound itself is not detailed in the provided search results. nih.gov

Q & A

Q. What are the optimized synthetic routes for Methyl 4-amino-2,3,5,6-tetrafluorobenzoate, and how can intermediates be stabilized?

The compound is typically synthesized via reduction of methyl 4-azido-2,3,5,6-tetrafluorobenzoate using NiCl₂ and NaBH₄, yielding 88% product . Key intermediates like the azido precursor require careful handling due to their thermal sensitivity. Stabilization involves low-temperature storage (< –20°C) and inert atmospheres to prevent decomposition. For intermediate purification, recrystallization from acetone or ethyl acetate/hexane mixtures is recommended to avoid azide degradation .

Q. How can NMR spectroscopy distinguish this compound from its regioisomers?

The compound exhibits distinct ¹⁹F NMR shifts at δ = –140.7 (m, 2F) and –162.3 (m, 2F), reflecting the para-amine substitution pattern. ¹H NMR shows a singlet at δ = 3.90 ppm for the methyl ester and a broad NH₂ peak at δ = 4.43 ppm. In contrast, meta-substituted analogs display split fluorine signals due to asymmetric environments .

Q. What analytical techniques are critical for verifying purity and structural integrity?

Combine HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS; ESI+ mode, [M+H]+ calc. 237.0648). Elemental analysis deviations >0.3% for nitrogen suggest impurities, as seen in adduct formation (e.g., ammonium salts in decomposition byproducts) .

Advanced Research Questions

Q. How does this compound participate in photochemical coupling reactions for nanomaterial functionalization?

The amino group enables conjugation with perfluoroaryl azides (e.g., PFPA-NHS) under UV light, forming stable covalent bonds for immobilizing carbon nanotubes or polymers. Reaction efficiency depends on solvent polarity (pyridine enhances coupling) and irradiation time (5–10 min at 365 nm) .

Q. What mechanistic insights explain its reactivity in amidine formation with aldehydes and amines?

Under ambient conditions, the amino group undergoes nucleophilic attack on in situ-generated imines from aldehydes and amines. Secondary aliphatic amines yield amidines (>90%), while primary amines require longer reaction times (24–48 hrs) due to slower imine formation. Steric hindrance from fluorine substituents directs regioselectivity .

Q. How can contradictory elemental analysis data during decomposition be resolved?

Thermal decomposition (T > 150°C) produces a 1:1 adduct of 2,3,5,6-tetrafluorobenzoic acid and its ammonium salt, detectable via XRPD. Discrepancies in nitrogen content (e.g., 5.98% observed vs. 3.46% calculated) indicate incomplete adduct separation. Recrystallization from dry acetone isolates pure phases .

Q. What strategies mitigate competing pathways in derivatization reactions (e.g., bromination)?

Radical bromination using N-bromosuccinimide (NBS) and AIBN in CCl₄ at reflux selectively substitutes the methyl group (79% yield). Competing ring bromination is suppressed by electron-withdrawing fluorine atoms. Monitoring via ¹H NMR (δ = 4.51 ppm for –CH₂Br) ensures reaction progression .

Applications in Material Science

Q. How is this compound utilized in crosslinked polymer networks for sensor development?

It serves as a crosslinker in polyacrylamide (PAAm) hydrogels functionalized with single-walled carbon nanotubes (SWCNTs). The amine group binds to carboxylated SWCNTs, enhancing conductivity for VOC detection. Optimal sensor performance requires a 1:2 molar ratio of amine to nanotube .

Q. What role does it play in synthesizing thermostable covalent organic frameworks (COFs)?

As a building block, its fluorine atoms enhance framework porosity via F···H interactions, while the amino group facilitates Schiff-base condensations with aldehydes. BET surface areas >800 m²/g are achievable with trifluoroacetic acid catalysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-amino-2,3,5,6-tetrafluorobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-2,3,5,6-tetrafluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.